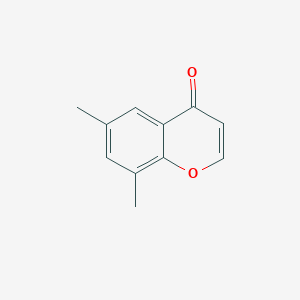![molecular formula C19H21ClN2S B13793963 1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride CAS No. 69965-44-2](/img/structure/B13793963.png)
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a phenylthio group and an imidazolium core, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of 1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a phenylthio group with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to convert the carbonyl group into a methylene group.
Imidazolium Formation: The final step involves the reaction of the intermediate with imidazole in the presence of a suitable base to form the imidazolium salt.
Análisis De Reacciones Químicas
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Aplicaciones Científicas De Investigación
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride has several scientific research applications:
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials, including ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride involves several molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes, leading to increased permeability and cell lysis.
Comparación Con Compuestos Similares
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: This compound is widely used as an ionic liquid and has similar catalytic properties but lacks the phenylthio group.
1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with similar applications but different physical properties due to the absence of the phenylthio group.
The presence of the phenylthio group in this compound provides unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
69965-44-2 |
|---|---|
Fórmula molecular |
C19H21ClN2S |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
3-[2-methyl-3-(4-phenylsulfanylphenyl)propyl]-1H-imidazol-3-ium;chloride |
InChI |
InChI=1S/C19H20N2S.ClH/c1-16(14-21-12-11-20-15-21)13-17-7-9-19(10-8-17)22-18-5-3-2-4-6-18;/h2-12,15-16H,13-14H2,1H3;1H |
Clave InChI |
HBCVTNKEGVSKIY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)SC2=CC=CC=C2)C[N+]3=CNC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
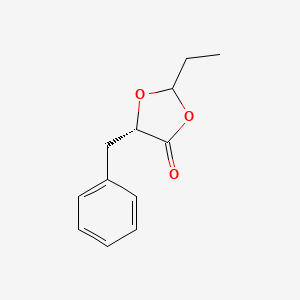

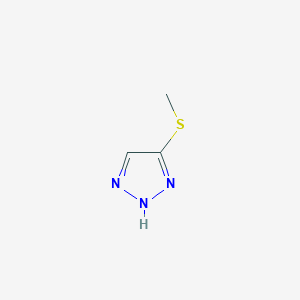
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
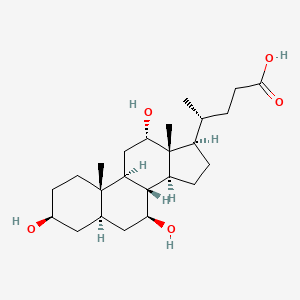
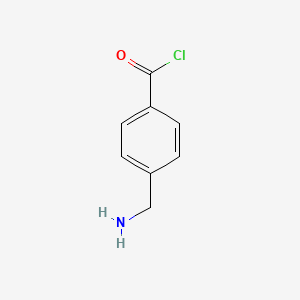
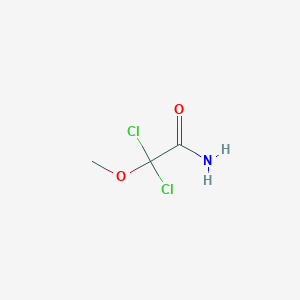
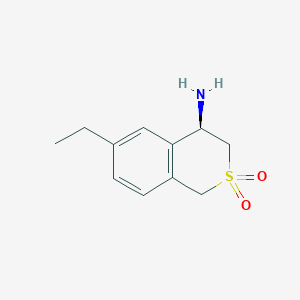


![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
